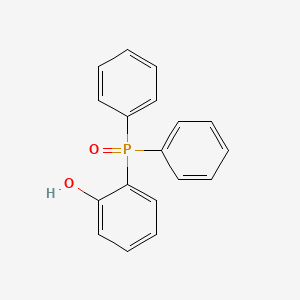

Phenol, 2-(diphenylphosphinyl)-

Description

Contextual Significance in Organophosphorus Chemistry

Organophosphorus compounds are a cornerstone of modern synthetic chemistry, primarily due to their extensive applications as ligands in transition-metal catalysis. wikipedia.orgnih.gov The utility of these compounds stems from the unique properties of the phosphorus atom, which can be readily modified to tune the steric and electronic environment around a metal center. This adaptability allows for the rational design of catalysts with high activity, selectivity, and stability.

The synthesis of novel organophosphorus ligands is a dynamic field of research aimed at developing more efficient and environmentally benign catalytic processes. psu.edursc.org Aryldiphenylphosphine oxides, the class of compounds to which Phenol (B47542), 2-(diphenylphosphinyl)- belongs, are significant precursors in this endeavor. acs.org They can be chemically modified or used directly to create sophisticated ligand systems for a variety of chemical transformations. The synthesis of these phosphine (B1218219) oxides can be achieved through several methods, including the transition metal-catalyzed coupling of diphenylphosphine (B32561) oxide with aryl halides or the oxidation of the corresponding aryldiphenylphosphines. acs.org A reported synthesis for Phenol, 2-(diphenylphosphinyl)- involves a three-step process starting from 1-bromo-2-methoxybenzene, which includes a Grignard reaction, reaction with diphenylphosphinyl chloride, and subsequent deprotection. acs.org

Role as a Sophisticated Ligand in Coordination Chemistry

The molecular architecture of Phenol, 2-(diphenylphosphinyl)- makes it a highly sophisticated ligand in coordination chemistry. It possesses two distinct donor sites: the "hard" oxygen atom of the phenolic group and the oxygen atom of the "softer" phosphine oxide group. wikipedia.org This arrangement allows it to act as a P,O-bidentate ligand, capable of forming a stable chelate ring with a metal center.

A key feature of ligands like Phenol, 2-(diphenylphosphinyl)- is their potential for hemilability. wikipedia.org A hemilabile ligand can reversibly bind to a metal center through one of its donor atoms. In the case of this compound, the bond between the metal and the phenolic oxygen can be labile, allowing for the creation of a vacant coordination site on the metal. This vacant site is crucial for catalytic activity, as it allows for the binding and activation of substrate molecules. While phosphine oxides are generally considered weak Lewis bases, their coordination to metal centers is well-established, typically occurring through the phosphoryl oxygen. wikipedia.org The presence of the additional phenolic group in Phenol, 2-(diphenylphosphinyl)- enhances its coordination potential and introduces the possibility of this valuable hemilabile behavior.

Overview of Contemporary Research Trajectories

Current research involving Phenol, 2-(diphenylphosphinyl)- and related compounds is focused on their application in catalysis and materials science. One significant trend is the development of catalysts based on earth-abundant and less expensive base metals, such as cobalt and nickel, as alternatives to precious metals. nih.gov Ligands derived from or similar to Phenol, 2-(diphenylphosphinyl)- are being explored for their ability to stabilize these base metal centers and promote catalytic reactions like hydrosilylation. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-diphenylphosphorylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O2P/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQDLMWMHRNMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347815 | |

| Record name | 2-(Diphenylphosphoryl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16522-52-4 | |

| Record name | 2-(Diphenylphosphoryl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways to Phenol (B47542), 2-(diphenylphosphinyl)- and Related Structures

Direct Phosphorylation Approaches

Direct C-H phosphorylation of phenols represents an atom-economical and straightforward method for the synthesis of 2-(diphenylphosphinyl)phenol. This approach involves the direct introduction of a diphenylphosphinyl group onto the phenol ring. The free phenolic hydroxyl group can act as a directing group, facilitating the regioselective functionalization at the ortho C-H bond. nih.gov While this method is highly desirable for its efficiency, it often faces challenges related to the reactivity of the phenol and the selectivity of the phosphorylation process. nih.gov

In a broader context, the phosphorylation of phenols is a known biological process. For instance, the anaerobic metabolism of phenol involves its phosphorylation to phenylphosphate, catalyzed by phenylphosphate synthase. nih.gov This biological precedent underscores the fundamental reactivity of the phenolic group towards phosphorylation.

Coupling Reactions Involving Phosphonyl Chlorides and Phenolic Precursors

A widely utilized method for synthesizing phosphinates involves the reaction of a phosphonyl chloride with a suitable nucleophile. In the context of Phenol, 2-(diphenylphosphinyl)-, this would conceptually involve the coupling of diphenylphosphinyl chloride with a phenolic precursor. Diphenylphosphinyl chloride is a common reagent in organic synthesis, often used to introduce the diphenylphosphinyl group. orgsyn.orgsigmaaldrich.com

The general reactivity of phosphonyl chlorides with alcohols and other nucleophiles is well-documented. For instance, diphenylphosphinic chloride reacts with hydroxylamine (B1172632) to form O-(diphenylphosphinyl)hydroxylamine. orgsyn.org Similarly, its reaction with alcohols in the presence of a base leads to the formation of the corresponding phosphinate esters. The synthesis of diphenylphosphinic chloride itself can be achieved through various methods, including the reaction of diphenylphosphinic acid with thionyl chloride or through processes involving phosphorus trichloride (B1173362) and benzene (B151609). prepchem.comchemicalbook.comgoogle.com

A related approach involves the use of Grignard reagents with phosphorus oxychloride, followed by reaction with an alcohol. chemicalbook.com The versatility of diphenylphosphinyl chloride is further highlighted by its application in various cross-coupling reactions, acting as a precursor to phosphine (B1218219) ligands. sigmaaldrich.com

Generation from Diphenylphosphine (B32561) Oxide and Quinone Derivatives

The reaction between diphenylphosphine oxide and quinone derivatives provides another synthetic route. Diphenylphosphine oxide exists in equilibrium with its tautomer, diphenylphosphinous acid. wikipedia.org This reactivity allows it to participate in various chemical transformations.

Quinones are known to undergo photoredox reactions, which can lead to C-H bond oxidation and concomitant reduction of the quinone. nih.gov They are also susceptible to Michael addition reactions with soft nucleophiles. nih.gov The reaction of p-benzoquinone with nucleophiles like deoxycytidine and deoxyadenosine (B7792050) has been studied, demonstrating the electrophilic nature of the quinone ring. researchgate.net The metabolism of benzene can lead to the formation of hydroquinone, which is then oxidized to p-benzoquinone, a reactive species. researchgate.net

While direct reactions of diphenylphosphine oxide with simple quinones to form 2-(diphenylphosphinyl)phenol are not extensively detailed in the provided results, the fundamental reactivity of both species suggests the plausibility of such a transformation under appropriate conditions. For instance, photoaddition reactions of p-quinones with other unsaturated systems have been reported. koreascience.kr

Recovery and Interconversion Strategies for Functionalized Phenols

The recovery and recycling of phosphorus-containing compounds, including phosphine oxides, is an area of growing importance due to sustainability concerns. chemistryviews.orgacs.org Phosphine oxides, often byproducts of reactions like the Wittig reaction, are typically considered waste. chemistryviews.org However, methods are being developed for their reduction back to the corresponding phosphines, thus "closing the phosphorus cycle". acs.org These reduction protocols often involve silanes and can be catalyzed by Brønsted acids. chemistryviews.org

Strategies for recovering phosphine ligands from metal complexes often involve oxidation of the phosphine to the more easily separable phosphine oxide, which can then be purified and subsequently reduced. google.com This principle of interconversion between phosphines and phosphine oxides is central to the sustainable use of these valuable reagents.

Derivatization Strategies for Phenol, 2-(diphenylphosphinyl)- and Analogues

Once synthesized, Phenol, 2-(diphenylphosphinyl)- can be further modified to create a variety of derivatives with tailored properties.

Regioselective Functionalization of the Phenolic Moiety

The phenolic moiety of 2-(diphenylphosphinyl)phenol offers a reactive site for further functionalization. The direct C-H functionalization of phenols is a powerful tool for synthesizing complex phenolic molecules. nih.govrsc.org The hydroxyl group can direct incoming electrophiles to the ortho and para positions of the aromatic ring.

Recent advances have focused on the direct functionalization of unprotected phenols, which is an atom-economical approach. rsc.org Various methods, including catalytic and electrochemical approaches, have been developed for the C-H functionalization of phenols, leading to the formation of new C-C and C-O bonds. nih.govrsc.org These strategies allow for the introduction of a wide range of functional groups, including alkyl, aryl, and sulfonyl groups, with high regioselectivity. nih.gov The choice of catalyst and reaction conditions plays a crucial role in determining the outcome of the functionalization. scirp.orgnih.govnih.gov

Below is a table summarizing various functionalization reactions of phenols:

| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Reference |

| C-H Sulfenylation | Co(II)-immobilized on silica-coated magnetic nanoparticles | Sulfenyl | nih.gov |

| Electrochemical Sulfonylation | Sulfinic acids, LiClO₄ | Sulfonyl | nih.gov |

| Visible-light-driven Arylation | Arylbromides, blue LED | Aryl | nih.gov |

| Electrochemical Amination | Acetonitrile, n-Bu₄NPF₆ | Amino | nih.gov |

| Palladium-catalyzed Etherification | Chloro iodomethane, PdCl₂(dppf)CH₂Cl₂ | Methylene ether | scirp.org |

| Palladium-catalyzed Amination | Various amines, Palladium catalyst | Amino | nih.gov |

Introduction of Diverse Substituents via Cross-Coupling Methods

The aromatic ring of (2-hydroxyphenyl)diphenylphosphine oxide serves as a versatile platform for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These methods are fundamental for synthesizing derivatives with modified electronic and steric properties.

A common strategy involves the activation of the phenolic hydroxyl group by converting it into a more reactive leaving group, such as a triflate (trifluoromethanesulfonate) or a nonaflate (nonafluorobutanesulfonate). acs.orgacs.org These aryl sulfonates are stable, easily purified, and serve as excellent electrophilic partners in various cross-coupling reactions. acs.org For instance, aryl nonaflates, prepared from phenols and nonaflyl fluoride, can be coupled with a range of organometallic reagents. acs.org

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide or sulfonate, is a powerful tool for forming carbon-carbon bonds. sigmaaldrich.comoregonstate.edu Phenol-derived triflates or nonaflates can be reacted with arylboronic acids or esters to introduce new aryl or heteroaryl groups onto the phenolic ring. acs.orgoregonstate.edu Similarly, the Stille coupling utilizes organostannanes as the nucleophilic partner, providing another effective route to biaryl compounds or for introducing alkyl and vinyl groups. acs.orgoregonstate.edufiveable.me

The Hirao cross-coupling reaction is particularly relevant for forming phosphorus-carbon bonds. This palladium-catalyzed reaction couples compounds containing a P(O)H group, such as diphenylphosphine oxide, with aryl halides or triflates. acs.orgnih.gov While often used to synthesize the parent compound itself, variations of this reaction can be employed to create analogues with different substitution patterns on the aromatic ring. acs.org The choice of palladium catalyst and ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), is crucial for achieving high yields and accommodating a broad range of substrates, including electron-rich and sterically hindered phenols. acs.orgnih.gov

| Coupling Reaction | Substrate | Coupling Partner | Typical Catalyst System | Introduced Substituent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Triflates/Nonaflates | Aryl/Heteroaryl Boronic Acids | Pd(OAc)₂ / Ligand (e.g., dppf) | Aryl, Heteroaryl |

| Stille | Aryl Triflates/Nonaflates | Organostannanes (R-SnBu₃) | Pd(PPh₃)₄ | Alkyl, Vinyl, Aryl |

| Heck | Aryl Halides/Triflates | Alkenes | Pd(OAc)₂ / PPh₃ | Vinyl |

| Hirao | Aryl Halides/Nonaflates | Secondary Phosphine Oxides | Pd(OAc)₂ / dppf | Phosphinyl |

| Kumada | Aryl Halides/Triflates | Grignard Reagents (R-MgBr) | Pd(dppf)Cl₂ | Alkyl, Aryl |

Strategies for Modifying the Phosphinyl Group

The diphenylphosphinyl group, P(O)Ph₂, is a key functional handle that can be chemically transformed, most notably through reduction of the phosphine oxide to a phosphine. This conversion is significant as it transforms the phosphorus center from a poor ligand to an excellent one for transition metals, and it is a critical step in recycling phosphine oxide byproducts. nih.gov

Several methods have been developed for the reduction of secondary and tertiary phosphine oxides. A classic and effective reagent is trichlorosilane (B8805176) (HSiCl₃), often used with an amine base in solvents like toluene (B28343) or xylene at elevated temperatures. acs.org However, concerns over the safety of trichlorosilane have driven the search for milder and safer alternatives. acs.org

A superior method involves the use of diisobutylaluminum hydride (DIBAL-H). acs.org This reagent can cleanly reduce a variety of phosphine oxides, including diaryl, arylalkyl, and dialkyl members, often at room temperature or even lower. acs.org The reaction is typically fast and can even reduce sterically hindered phosphine oxides that are resistant to other methods. acs.org Another approach employs a combination of oxalyl chloride and hexachlorodisilane, which allows for the reduction under metal-free and mild conditions, yielding high-purity phosphines. nih.gov

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule. The development of conditions that preserve these groups while selectively reducing the phosphine oxide is an area of active research. acs.org

| Reducing Agent/System | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| Diisobutylaluminum hydride (DIBAL-H) | Toluene or THF, cryogenic to 70 °C | High efficiency, works for hindered substrates, mild conditions possible. acs.org | Requires careful handling (pyrophoric). |

| Trichlorosilane (HSiCl₃) / Amine | Toluene or xylene, reflux | Well-established method. | Harsh conditions, safety concerns with HSiCl₃. acs.org |

| Oxalyl Chloride / Hexachlorodisilane | Mild conditions | Metal-free, produces high-purity phosphine. nih.gov | Requires two reagents. |

| Lithium Aluminium Hydride (LiAlH₄) | Ethereal solvents | Powerful reducing agent. | Can reduce many other functional groups. nih.govresearchgate.net |

Applications in Self-Immolative Linker Design

Self-immolative linkers are intelligent chemical systems designed to release a cargo molecule (e.g., a drug) in response to a specific trigger. nih.goviris-biotech.de The structure of (2-hydroxyphenyl)diphenylphosphine oxide is ideally suited for the design of such linkers, particularly those that operate via intramolecular cyclization. rsc.org Phosphorus-based linkers are advantageous because the higher valency of phosphorus allows for the design of complex release systems, including those capable of delivering multiple cargos. nih.gov

In a typical design, the phenolic oxygen of the linker is attached to a trigger group, and the phosphinyl phosphorus is part of a system holding a cargo molecule. The self-immolation process is initiated by the cleavage of the trigger group, which is often designed to be sensitive to a specific biological condition, such as the presence of an enzyme (e.g., cathepsin B, β-glucuronidase), a change in pH, or a specific redox environment (e.g., high glutathione (B108866) levels). nih.govgoogle.com

Once the trigger is removed, the newly freed phenoxide ion performs a nucleophilic attack on the electrophilic phosphorus atom of the phosphine oxide. This intramolecular cyclization results in the formation of a five-membered cyclic phosphinate ester intermediate. The formation of this stable ring is the driving force for the subsequent cleavage of the bond connecting the phosphorus atom to the cargo molecule, leading to its release. This cascade of events is "immolative" because the linker essentially fragments and falls apart after activation. nih.gov

This strategy has been explored in the development of prodrugs for cancer therapy, where a cytotoxic agent is kept inactive until it reaches the tumor environment. nih.govnih.gov The ability to tune the rate of cyclization and release by modifying the substituents on the linker backbone offers a sophisticated level of control over the drug delivery process. nih.gov

Coordination Chemistry and Ligand Properties

Ligand Design Principles of Phosphinyl-Phenol Systems

The design of ligands based on the phosphinyl-phenol framework allows for systematic tuning of their properties to achieve desired coordination environments and reactivity in metal complexes.

The properties of phosphinyl-phenol ligands can be precisely adjusted by modifying their steric and electronic characteristics. These changes can significantly influence the structure, stability, and reactivity of the resulting metal complexes. nih.govmanchester.ac.uk

Steric Effects : Steric effects arise from the spatial arrangement of atoms and groups within the ligand. manchester.ac.uk The bulkiness of the substituents on the phosphorus atom and the phenol (B47542) ring dictates the steric environment around the metal center. Increasing the size of these substituents can create a more crowded coordination sphere, which can influence the coordination number of the metal, enforce specific geometries, and prevent the approach of other molecules. ucla.edu For example, adding methyl groups to the phenol ring, as in (2-hydroxy-5-methylphenyl)diphenylphosphineoxide, introduces steric bulk that can affect complexation behavior. researchgate.net The interplay between steric and electronic effects is crucial, as they are often interrelated and difficult to separate completely. manchester.ac.uk

The following table summarizes key parameters used to quantify these effects in phosphine (B1218219) ligands:

| Parameter | Description | Primary Influence |

| Tolman Electronic Parameter (TEP) | Based on the A1 C-O stretching frequency in Ni(CO)3L complexes. A lower frequency indicates a more electron-donating ligand. | Electronic |

| Cone Angle (θ) | A measure of the steric bulk of a phosphine ligand, representing the apex angle of a cone that encompasses the ligand's van der Waals radii. | Steric |

| Percent Buried Volume (%Vbur) | Calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. It provides a more nuanced measure of steric hindrance than the cone angle. | Steric |

Hemilability is a characteristic of a polydentate ligand where one donor atom can reversibly dissociate from the metal center while the other remains coordinated. This behavior creates a vacant coordination site, which can be crucial for catalytic applications. The phosphinyl-phenol ligand exhibits this property, particularly in ruthenium complexes. acs.org

In a Ru(II) para-cymene system, the coordination of (2-diphenylphosphino)phenol is solvent-dependent. acs.org

In methanol (B129727) and in the presence of a base, the deprotonated ligand acts as a bidentate P,O-chelate, forming the stable complex [(η⁶-p-cymene)RuCl{κ²P,O-PPh₂(2-C₆H₄O)}]. acs.org

In chlorinated solvents, the neutral ligand coordinates in a monodentate fashion through the phosphorus atom (κP), leaving the phenol group uncoordinated. This results in the species [(η⁶-p-cymene)RuCl₂{κP-PPh₂(2-C₆H₄OH)}]. acs.org

Dissolving the bidentate complex in solvents other than methanol leads to a rapid equilibrium between the chelated (κ²P,O) and monodentate (κP) forms, demonstrating the hemilabile nature of the ligand. acs.org This reversible dissociation of the weaker oxygen donor is a key feature. The coordination of the protonated phenol's oxygen atom has also been observed in a manganese(I) complex, where it was found to be weakly coordinated and prone to dissociation, further supporting the concept of hemilability in metal-phenol systems. rsc.org

The fundamental phosphinyl-phenol scaffold can be incorporated into more complex, multidentate structures to create sophisticated coordination environments. These larger ligands can bind to a single metal center with higher denticity or bridge two or more metal centers, forming binuclear or polynuclear complexes.

An example of a related multidentate system is based on the 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxide framework. nih.gov These ligands, such as [Ph₂P(O)CH₂]₂C₆H₂(R)OH, can act as neutral tridentate chelators for lanthanide metals, coordinating through the two phosphine oxide oxygens and the phenolic oxygen. nih.gov

Binucleating architectures can be designed by linking two phosphinyl-phenol units. While not containing a phosphinyl group, formamidine-based ligands like N,N'-Bis(2,6-diisopropylphenyl)formamidine demonstrate how a linking backbone can be used to create ligands capable of bridging metal centers. nih.gov A hypothetical binucleating ligand could be constructed by linking two (2-diphenylphosphino)phenyl units with a formamidine (B1211174) bridge, such as in N,N'-Bis[(2-diphenylphosphino)phenyl]-formamidine. Such a structure would offer two P,N coordination pockets, suitable for creating bimetallic complexes with potentially cooperative reactivity.

Complexation with Transition Metals

Phenol, 2-(diphenylphosphinyl)- and its derivatives readily form stable complexes with a variety of transition metals, leveraging the distinct properties of the phosphorus and oxygen donor atoms.

The deprotonated form of the ligand, 2-(diphenylphosphinyl)phenolate, acts as an ambivalent hard/soft chelating agent, forming stable complexes with numerous first-row transition metals as well as heavier elements. znaturforsch.com

Ruthenium(II) : Forms well-characterized complexes where the ligand can display hemilabile behavior, existing in both monodentate and bidentate forms. acs.org

Nickel(II) : Forms a standard mononuclear, square-planar 1:2 complex. znaturforsch.com

Cobalt(II) : Is suggested to form a mononuclear complex analogous to the nickel(II) species. znaturforsch.com

Zinc(II) and Cadmium(II) : Form novel trinuclear complexes with the formula [M₃(2-Ph₂P-C₆H₄O)₆]. znaturforsch.com In these structures, the central metal is octahedrally coordinated exclusively by oxygen atoms, while the two outer metals are in a mixed P₃O₃ coordination environment. znaturforsch.com

Manganese(II) : Forms a trinuclear complex that crystallizes as a hexahydrate, [Mn₃(2-Ph₂P-C₆H₄O)₆(OH₂)₆]. znaturforsch.com This structure features a central [Mn(OH₂)₆]²⁺ dication hydrogen-bonded to two [Mn(2-Ph₂P-C₆H₄O)₃]⁻ anions. znaturforsch.com

Lanthanides : Related multidentate phosphinyl-phenol ligands form stable 1:1 complexes with lanthanide nitrates, such as erbium and neodymium. nih.gov

The table below provides a summary of selected stable complexes.

| Metal Ion | Complex Formula/Structure | Reference |

| Ru(II) | [(η⁶-p-cymene)RuCl{κ²P,O-PPh₂(2-C₆H₄O)}] | acs.org |

| Ni(II) | Mononuclear 1:2 complex | znaturforsch.com |

| Zn(II) | [Zn₃(2-Ph₂P-C₆H₄O)₆] | znaturforsch.com |

| Cd(II) | [Cd₃(2-Ph₂P-C₆H₄O)₆] | znaturforsch.com |

| Mn(II) | [Mn₃(2-Ph₂P-C₆H₄O)₆(OH₂)₆] | znaturforsch.com |

| Er(III) | [Er(L)(NO₃)₃]·Me₂CO (L = related tridentate ligand) | nih.gov |

The versatility of the phosphinyl-phenol ligand is evident in the variety of coordination modes it can adopt, which depend on the metal center, solvent, and presence of other ligands.

P-monodentate (κ¹-P) : The ligand binds to the metal solely through the soft phosphorus atom. This is observed for the neutral ligand in chlorinated solvents with a Ru(II) center. acs.org

P,O-chelate (κ²-P,O) : The deprotonated ligand forms a stable chelate ring by coordinating through both the phosphorus and the phenolate (B1203915) oxygen. This is the common mode for forming stable mononuclear complexes. acs.org

P,O-bridging : In polynuclear complexes, the phenolate oxygen can bridge two metal centers while the phosphorus atom coordinates to one of them. This is a key feature in the trinuclear zinc and cadmium complexes. znaturforsch.com

P,O,P-chelate : In multidentate ligands containing two phosphinyl groups and one phenol, such as 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxides, the ligand can act as a tridentate P,O,P chelate, binding through the two phosphine oxide oxygens and the central phenolate. nih.gov

P,P-bridging : While not explicitly documented for this specific ligand, related diphosphine ligands are well-known to act as bridging ligands between two metal centers through their phosphorus atoms.

Ligand Field Effects on Metal Centers

The electronic properties and reactivity of a metal center in a coordination complex are significantly influenced by the surrounding ligands, an effect described by Ligand Field Theory (LFT). wikipedia.org The ligand 2-(diphenylphosphinyl)phenol, also known as (2-hydroxyphenyl)diphenylphosphine, is a bidentate, monoanionic ligand that exhibits hemilabile behavior. It possesses two distinct donor atoms: a "hard" phenolate oxygen and a "soft" phosphine phosphorus. This hard/soft combination allows it to modulate the electronic environment of a metal center in unique ways.

The functionalization of ligands bound to a metal center can have a substantial impact on the d-orbital splitting. nih.govnsf.gov Changes in the ligand's electron density directly influence the stability and energetics of the metal's d-states. nih.gov The phosphino-phenolate ligand creates a specific ligand field that is a composite of the individual contributions from the P and O donors. The phosphorus atom, being a soft donor, can engage in σ-bonding and potentially π-backbonding with the metal, while the hard phenolate oxygen is primarily a σ-donor. wikipedia.orgacs.org

The combination of a strong σ-donating phenoxide and a π-accepting phosphine group creates a push-pull electronic effect that can be transmitted to the metal center. This synergistic effect influences the energy levels of the metal d-orbitals. wikipedia.org The precise nature of the d-orbital splitting (the ligand field) is highly dependent on the coordination geometry adopted by the complex, which can range from square-planar to octahedral, depending on the metal ion and other coordinating ligands. znaturforsch.com For instance, in an octahedral complex, the energies of the t2g (dxy, dxz, dyz) and eg (dz², dx²-y²) orbitals are split, and the magnitude of this splitting (ΔO) is determined by the field strength of the coordinating ligands. wikipedia.org The presence of both a hard oxygen and a soft phosphorus donor in the same ligand provides a mechanism for fine-tuning these d-orbital energies. nih.govnsf.gov

Interactions with Specific Metal Ions (e.g., Ru(II), Mn(I), Fe(II), Cu(II), Ni, Rh, Pd, Re)

The ambivalent hard/soft donor characteristics of 2-(diphenylphosphinyl)phenol allow it to form stable complexes with a wide array of transition metals.

Ruthenium (Ru(II)) The reaction of 2-(diphenylphosphinyl)phenol with a ruthenium precursor, such as [(η⁶-p-cymene)RuCl(μ-Cl)]₂, can yield different products based on the reaction conditions. In the presence of a base like triethylamine (B128534) (Et₃N) in methanol, the ligand coordinates as a bidentate P,O-chelate, forming [(η⁶-p-cymene)RuCl{κ²P,O-PPh₂(2-C₆H₄O)}]. researchgate.net This complex adopts a classic pseudo-tetrahedral "piano-stool" geometry. The ligand's hemilability is demonstrated by its solvent-dependent coordination, showcasing its flexible bonding capabilities with the Ru(II) center. researchgate.net Further reactions of this complex, for example with silver nitrate (B79036), can lead to the substitution of the chloride ligand, forming new species like the nitrate complex [(η⁶-p-cymene)Ru(NO₃){κ²P,O-PPh₂(2-C₆H₄O)}]. researchgate.net

Manganese (Mn(I), Mn(II)) While specific studies on Mn(I) with this ligand are less common, its interactions with Mn(II) have been investigated. 2-(diphenylphosphinyl)phenol reacts with manganese(II) to form a novel trinuclear complex with the formula [Mn₃(2-Ph₂P-C₆H₄O)₆(OH₂)₆]. znaturforsch.com This structure is particularly interesting as it features a central octahedral [Mn(OH₂)₆]²⁺ dication that is hydrogen-bonded to two [Mn(2-Ph₂P-C₆H₄O)₃]⁻ anions. znaturforsch.com In this arrangement, the peripheral manganese atoms are in a mixed coordination environment, highlighting the ligand's ability to facilitate the assembly of complex polynuclear structures. znaturforsch.com Research into Mn(I) complexes has often focused on compounds with chelating arylisocyanide ligands to achieve luminescent properties or on tricarbonyl complexes for photo-releasing applications. nih.govmdpi.com

Iron (Fe(II)) Iron(II) complexes with bisphosphine ligands are well-studied for their catalytic activity in cross-coupling reactions. nih.gov For instance, complexes like FeCl₂(SciOPP) have been identified as active in couplings involving phenyl nucleophiles. nih.gov While detailed structural reports for Fe(II) complexes specifically with 2-(diphenylphosphinyl)phenol are not extensively available, the synthesis of terminal iron(II)-PH₂ and PH₃ complexes using other phosphine ligands like 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) has been achieved, demonstrating the compatibility of the Fe(II) center with phosphine donors. nih.gov

Copper (Cu(II)) The interaction of phenols with Cu(II) centers is crucial in biological systems, such as in lytic polysaccharide monooxygenases (LPMOs), where the direct coordination of phenol reductants to the copper ion is proposed to facilitate the reduction of Cu(II) to Cu(I). chemrxiv.org In synthetic chemistry, copper(II) complexes with N-heterocyclic carbene (NHC) ligands containing pyridyl donors have been used to catalyze the formation of phenol from arylboronic acid, showcasing the reactivity of copper centers in C-O bond formation. nih.gov

Nickel (Ni) Nickel(II) readily forms a 1:2 complex with 2-(diphenylphosphinyl)phenol, resulting in a mononuclear, square-planar geometry with a [NiO₂P₂] coordination environment. znaturforsch.com This complex can further act as a metalloligand, reacting with other metal salts. For example, it forms 1:1 adducts with zinc halides (ZnCl₂ or ZnBr₂), where the zinc atom coordinates to the two oxygen atoms of the nickel complex, creating a tetrahedral [ZnO₂X₂] environment while the nickel atom maintains its square planar geometry. znaturforsch.com

Rhodium (Rh) Rhodium(I) complexes containing the deprotonated 2-(diphenylphosphinyl)phenolato ligand have been synthesized. The complex [Rh(CO)(PPh₃)(2-Ph₂PC₆H₄O-κO, κP)] reacts with HBF₄ through protonation at the oxygen atom of the phenolate, yielding [Rh(CO)(PPh₃)(2-Ph₂PC₆H₄OH-κO, κP)]BF₄ when the reaction is performed in dichloromethane. researchgate.net However, if the reaction is carried out in a coordinating solvent like acetonitrile, the ligand can partially de-chelate, leading to the formation of [Rh(CO)(PPh₃)(NCCH₃)(2-Ph₂PC₆H₄OH-κP)]BF₄. researchgate.net This demonstrates the ligand's responsive behavior to the chemical environment.

Palladium (Pd) Palladium complexes are pivotal in cross-coupling catalysis. While 2-(diphenylphosphinyl)phenol itself is a potential ligand, much of the research focuses on related systems. For instance, Pd(II)-catalyzed C-H olefination of phenol derivatives often employs other directing groups and ligands to achieve regioselectivity. nih.gov In Hirao reactions, diphenylphosphine (B32561) oxide, a tautomer of the ligand's phosphorus moiety, is proposed to act as both a reducing agent and a P-ligand, forming an active (HOY₂P)₂Pd(0) catalyst. mdpi.com The speciation of palladium catalysts is complex and highly dependent on the reaction conditions, including the ligands present. chemrxiv.orgacs.org

Rhenium (Re) This ligand has proven effective in stabilizing high-oxidation-state rhenium complexes. The synergistic effect of the σ-bonding phosphorus and the oxophilic nature of the Re(V) center is key. acs.org For example, the reaction of (AsPh₄)[ReOCl₄] with two equivalents of the ligand yields the complex ReOCl(P⌒O)₂, where P⌒O represents the deprotonated ligand. A related nitrido complex, ReN(PPh₃)(P⌒O)₂, has also been synthesized. In these octahedral complexes, the two P⌒O⁻ ligands are arranged with their phosphorus donors in a cis configuration. acs.org

| Metal Ion | Complex Formula / Type | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| Ru(II) | [(η⁶-p-cymene)RuCl{κ²P,O-PPh₂(2-C₆H₄O)}] | Pseudo-tetrahedral ("piano-stool") | Bidentate P,O-chelation; Hemilabile behavior. | researchgate.net |

| Mn(II) | [Mn₃(2-Ph₂P-C₆H₄O)₆(OH₂)₆] | Octahedral (central Mn) / Mixed (peripheral Mn) | Trinuclear complex with hydrogen bonding between units. | znaturforsch.com |

| Ni(II) | [Ni(2-Ph₂P-C₆H₄O)₂] | Square-planar | Standard mononuclear 1:2 complex with [NiO₂P₂] core. | znaturforsch.com |

| Rh(I) | [Rh(CO)(PPh₃)(2-Ph₂P-C₆H₄O-κO, κP)] | Square-planar | Reacts at the phenolate oxygen with acid. | researchgate.net |

| Re(V) | ReOCl(P⌒O)₂ | Octahedral | P⌒O⁻ ligands are cis-coordinated via phosphorus. | acs.org |

Catalytic Applications in Organic Synthesis

Homogeneous Catalysis Mediated by Phenol (B47542), 2-(diphenylphosphinyl)- Complexes

Complexes formed between transition metals and Phenol, 2-(diphenylphosphinyl)- serve as powerful homogeneous catalysts. The ligand can coordinate in a neutral form (P,OH) or, more commonly, as a deprotonated monoanionic chelating agent (P,O⁻). This adaptability influences the electronic and steric properties of the metal center, thereby tuning its catalytic activity.

Complexes of Phenol, 2-(diphenylphosphinyl)- and its analogues have proven to be effective catalyst precursors for hydrogenation reactions. Ruthenium complexes, in particular, have been a primary focus of this research.

A notable example is the ruthenium(II)-arene complex, [RuCl(η²-PPh₂(C₆H₄O))(η⁶-p-cymene)], which has been studied as a catalyst precursor for the hydrogenation of styrene (B11656) to ethylbenzene. acs.org This complex demonstrates good activity under relatively mild conditions, achieving a Turnover Frequency (TOF) of over 2000 h⁻¹ at 50°C and 50 bar of H₂. acs.org The catalytic performance is closely linked to the dissociation characteristics of the phosphine (B1218219) ligands, which dictates the availability of coordination sites on the ruthenium center for the catalytic cycle to proceed. acs.orgepfl.ch

Furthermore, closely related ruthenium complexes with 6-diphenylphosphino-2-pyridone (6-DPPon), a P,N analogue of the target ligand, have been successfully employed in the hydrogenation of acetophenone (B1666503) and the challenging reduction of carbon dioxide to formate (B1220265) salts. researchgate.net These reactions often proceed through a metal-ligand cooperative mechanism, where the hydroxyl or amine group on the ligand participates directly in the activation of the substrate or H₂. researchgate.net

Table 1: Performance of Ruthenium Complexes in Hydrogenation

| Catalyst Precursor | Substrate | Product | Conditions | Activity (TOF) |

| [RuCl(η²-PPh₂(C₆H₄O))(η⁶-p-cymene)] | Styrene | Ethylbenzene | 50°C, 50 bar H₂, THF | ≥ 2000 h⁻¹ |

| [RuCl(p-cymene)(κ²-P,N-{(6-Ph₂PCH₂)(2-hydroxypyridine)}]Cl | Acetophenone | 1-Phenylethanol | Data not fully specified in search results | - |

| [RuCl(p-cymene)(κ²-P,N-6-DiPPin)]OTf* | CO₂ | Formate salts | Base (DBU) | - |

The Phenol, 2-(diphenylphosphinyl)- ligand scaffold is also instrumental in rhodium-catalyzed hydroformylation and carbonylation reactions. These processes are fundamental for converting alkenes into aldehydes and for introducing carbonyl groups into organic molecules.

Rhodium complexes containing the analogous P,N-ligand, 6-diphenylphosphino-2-pyridone (6-DPPon), have been utilized for the regioselective hydroformylation of terminal alkenes. For instance, the complex [RhH(6-DPPon)₃(CO)] has shown efficacy as a catalyst for this transformation under ambient conditions. The hemilabile nature of the P,O/P,N ligand is crucial, facilitating the coordination and dissociation of reactants and products around the metal center. Other studies have investigated rhodium-catalyzed hydroformylation of olefins like 1-octene (B94956) and various cyclic olefins using related phosphine-containing ligands, demonstrating the broad applicability of this catalyst class.

In the realm of carbonylation, palladium complexes with diphosphine ligands have been successfully applied in carbonylative Suzuki-Miyaura cross-coupling reactions, producing biaryl ketones. researchgate.net While not always using the specific Phenol, 2-(diphenylphosphinyl)- ligand, these studies highlight the importance of the phosphine donor group in stabilizing the palladium catalyst for efficient CO insertion and subsequent coupling. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. Complexes featuring the Phenol, 2-(diphenylphosphinyl)- framework or its close relatives have been shown to be highly effective in these transformations.

Palladium(II) complexes with hemilabile P,O-coordinating ligands, such as aromatic amide-derived phosphanes (Aphos), function as excellent precatalyst systems for Suzuki-Miyaura reactions, even enabling the coupling of challenging aryl chlorides at room temperature. The P,O-chelate structure is believed to stabilize the active palladium(0) species and facilitate the oxidative addition step. Research on related P,N ligands like 2-(diphenylphosphino)benzonitrile (B1228453) has shown that palladium complexes exhibit high efficiency in Suzuki-Miyaura coupling, with the phosphine group significantly enhancing reaction yields and selectivity. The phenol-containing analogue, our title compound, is noted for its utility in aqueous-phase catalysis due to the hydrogen-bonding capability of the hydroxyl group.

The introduction of chirality into the Phenol, 2-(diphenylphosphinyl)- backbone has given rise to a powerful class of ligands for asymmetric catalysis. By rendering the ligand chiral, chemists can create a chiral environment around the metal center, which can induce high stereoselectivity in the formation of a product.

A prominent example is the family of phosphinooxazoline (PHOX) ligands, where a chiral oxazoline (B21484) ring is attached to the 2-(diphenylphosphino)phenyl scaffold. These ligands are highly effective in a range of enantioselective reactions. For instance, palladium complexes of PHOX ligands are used in asymmetric allylic alkylation and Heck reactions.

Furthermore, chiral phosphane-hydroxyl ligands have been incorporated into arene-ruthenium(II) complexes, which act as Lewis acid-assisted Brønsted acid catalysts. These have been successfully applied to asymmetric Diels-Alder and Friedel-Crafts reactions, demonstrating the versatility of the chiral P,O-ligand motif beyond traditional cross-coupling and hydrogenation reactions.

The field of C-H functionalization aims to directly convert C-H bonds into new functional groups, offering highly atom-economical synthetic routes. While research on using Phenol, 2-(diphenylphosphinyl)- complexes for the catalytic C-H functionalization of external substrates is still emerging, significant work has been done on the reactivity of the ligand's own C-H bonds within the metal's coordination sphere.

Studies on ruthenium complexes with phosphino-alcohol ligands, such as 2-Ph₂PC₆H₄CH(R)OH, have revealed that selective C-H bond activation of the ligand itself can occur. Upon deprotonation, these complexes can form unexpected α-hydroxy-alkyl ruthenium derivatives, demonstrating a formal activation of the C-H bond adjacent to the hydroxyl group. This intramolecular reactivity provides fundamental insights into the mechanisms of C-H activation and highlights the potential for designing catalysts where the ligand actively participates in the reaction sequence.

Complexes featuring the deprotonated form of Phenol, 2-(diphenylphosphinyl)- (a phosphanylphenoxide) have emerged as potent catalysts for olefin polymerization. Group 4 metal complexes, in particular, have shown high activity.

Zirconium and hafnium dichloride complexes bearing two bis(phosphanylphenoxide) ligands, [MCl₂(O,P-R₂PC₆H₄-R')₂], are effective catalysts for ethylene (B1197577) polymerization upon activation with methylaluminoxane (B55162) (MAO). Zirconium catalysts with diphenylphosphine (B32561) donors have recorded activities up to 49,000 g/mmol ·h·bar. These catalysts are also efficient for propylene (B89431) polymerization, producing slightly syndiotactic polymer via a chain-end control mechanism.

Similarly, nickel chelate complexes of 2-alkylphenylphosphanylphenolates, when activated, catalyze the polymerization of ethylene. These findings demonstrate that the P,O-ligand framework is robust and capable of stabilizing highly reactive early and late transition metal centers for olefin polymerization.

Table 2: Performance of Group 4 Metal Complexes in Ethylene Polymerization

| Catalyst | Co-catalyst | Activity ( g/mmol ·h·bar) |

| Bis(6-tert-butyl-2-diphenylphosphanylphenoxide) Zirconium Dichloride | MAO | up to 49,000 |

| Bis(6-tert-butyl-2-diphenylphosphanylphenoxide) Hafnium Dichloride | MAO | up to 2,000 |

Mechanistic Insights and Reaction Pathway Elucidation

Investigation of Reaction Mechanisms in Catalytic Cycles

The catalytic activity of metal complexes incorporating 2-(diphenylphosphinyl)phenol is governed by a sequence of fundamental steps that constitute the catalytic cycle. Understanding these steps is crucial for optimizing catalyst performance and developing new catalytic systems.

Oxidative addition and its reverse, reductive elimination, are cornerstone reactions in many catalytic processes involving organometallic complexes. wikipedia.org Oxidative addition involves the insertion of a metal center into a covalent bond, leading to an increase in both the metal's oxidation state and coordination number. wikipedia.orglibretexts.org Conversely, reductive elimination results in the formation of a new bond between two ligands and a decrease in the metal's oxidation state. wikipedia.org

In catalytic cycles involving ligands like 2-(diphenylphosphinyl)phenol, the electronic and steric properties of the phosphine (B1218219) group play a significant role. For instance, in cross-coupling reactions, a low-valent metal center, often palladium(0) or nickel(0), undergoes oxidative addition with a substrate, such as an aryl halide. acs.orgprinceton.edu The resulting high-valent metal-halide complex can then undergo further reactions, ultimately leading to the desired product via reductive elimination. acs.org The rate and efficiency of these steps are influenced by factors such as the nature of the metal, the substrate, and the ancillary ligands. acs.orgyoutube.com For example, electron-donating ligands can facilitate oxidative addition, while bulky ligands can promote reductive elimination. youtube.com

The general mechanism for a cross-coupling reaction can be depicted as follows:

Oxidative Addition: LnM + R-X → Ln(R)(X)M

Transmetalation (in some cases): Ln(R)(X)M + R'-M' → Ln(R)(R')M + M'-X

Reductive Elimination: Ln(R)(R')M → LnM + R-R'

The term "hemilability" refers to the ability of a multidentate ligand to have one donor group reversibly dissociate from the metal center while the other remains coordinated. The 2-(diphenylphosphinyl)phenol ligand is a prime example of a hemilabile ligand, where the phosphine group typically forms a strong bond with the metal, while the phenolic oxygen can coordinate and dissociate more readily.

This reversible coordination of the hydroxyl group plays a critical role in reaction dynamics. For instance, the dissociation of the oxygen atom can create a vacant coordination site on the metal, which is often a prerequisite for substrate binding and subsequent oxidative addition. wikipedia.org After the key bond-forming or bond-breaking steps have occurred, the oxygen can recoordinate, stabilizing the resulting complex. This dynamic open-close mechanism can facilitate various steps within a catalytic cycle, influencing reaction rates and selectivities.

Intermediates and Transition State Characterization

The elucidation of reaction mechanisms heavily relies on the identification and characterization of transient intermediates and transition states. In catalytic cycles involving 2-(diphenylphosphinyl)phenol, various spectroscopic techniques and computational methods are employed to gain insights into these fleeting species.

For example, in palladium-catalyzed cross-coupling reactions, intermediates such as the oxidative addition product and the subsequent amido complexes (in the case of C-N coupling) have been studied. acs.org The stability and reactivity of these intermediates are directly influenced by the ligand framework. The 2-(diphenylphosphinyl)phenol ligand, through its electronic and steric profile, can modulate the energy landscape of the reaction, affecting the barriers for the formation and transformation of these intermediates.

Computational studies, particularly Density Functional Theory (DFT), have become invaluable tools for mapping out potential energy surfaces and characterizing the geometries and energies of transition states. rsc.orgresearchgate.netosti.gov These calculations can provide detailed information about bond-breaking and bond-forming processes at the molecular level.

Proton Transfer and Hydrogen Bonding in Catalytic Processes

The phenolic hydroxyl group in 2-(diphenylphosphinyl)phenol introduces the possibility of proton transfer and hydrogen bonding, which can significantly impact catalytic activity. nih.govnih.gov Hydrogen bonding can play a crucial role in stabilizing intermediates and transition states. For instance, the hydroxyl group can form a hydrogen bond with a substrate or another ligand, pre-organizing the reactants for a specific transformation. nih.gov

Proton transfer is another key mechanistic feature. The phenolic proton can be transferred to a substrate or a basic species in the reaction mixture. This proton transfer can be a distinct step in the catalytic cycle or can occur in a concerted manner with other elementary steps, a process known as proton-coupled electron transfer (PCET). nih.gov In PCET, the transfer of an electron and a proton occur in a single kinetic step, which can provide a lower energy pathway for certain transformations. nih.gov The presence of the phenolic moiety in the ligand architecture allows it to act as an internal proton source or shuttle, which can be particularly advantageous in reactions that require precise control over protonolysis steps. nih.gov

Solvent Effects on Reaction Pathways and Equilibria

The choice of solvent can have a profound impact on the course of a chemical reaction, influencing reaction rates, selectivities, and the position of chemical equilibria. nih.gov These effects arise from the differential solvation of the ground states, transition states, and intermediates. nih.gov

In catalytic systems employing 2-(diphenylphosphinyl)phenol, the solvent can interact with the catalyst and substrates in several ways:

Polarity: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species. youtube.comnih.gov For instance, SN2-type oxidative additions are often faster in more polar solvents. youtube.com

Coordinating Ability: Coordinating solvents can compete with the hemilabile hydroxyl group or the substrate for coordination to the metal center, thereby influencing the concentration of the active catalytic species.

Hydrogen Bonding: Protic solvents can engage in hydrogen bonding with the phenolic hydroxyl group, altering its acidity and its ability to participate in catalytic steps. nih.gov

The selection of an appropriate solvent is therefore a critical parameter in optimizing a catalytic process. For example, in phase-transfer catalysis, the solvent system is designed to facilitate the transport of reactants and intermediates between different phases. organic-chemistry.org Studies have shown that the efficiency of such systems can be highly dependent on the solvent's properties. organic-chemistry.org

Advanced Characterization and Spectroscopic Analysis

X-ray Diffraction Techniques for Structural Elucidation (Single Crystal and Powder)

X-ray diffraction stands as a cornerstone for the definitive determination of the solid-state structure of Phenol (B47542), 2-(diphenylphosphinyl)-.

Single Crystal X-ray Diffraction: This powerful technique provides a detailed three-dimensional map of the atomic arrangement within a single crystal of the compound. Studies have revealed the precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the diphenylphosphinyl group to the phenol ring at the ortho position. The crystal structure elucidates the spatial orientation of the phenyl rings and the phenol group, which is crucial for understanding its steric and electronic influence in chemical reactions. These analyses are fundamental for correlating the molecular structure with its observed chemical behavior and reactivity.

Powder X-ray Diffraction (PXRD): While single crystal analysis provides the most detailed structural information, PXRD is invaluable for confirming the bulk purity and crystalline phase of a synthesized sample. The diffraction pattern obtained from a powdered sample serves as a unique fingerprint for the crystalline form of Phenol, 2-(diphenylphosphinyl)-. By comparing the experimental powder pattern with a pattern simulated from single-crystal X-ray data, one can verify the identity and phase purity of the bulk material. Although not providing the same level of atomic detail as single-crystal analysis, PXRD is a rapid and essential tool for material characterization. rsc.org

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the structure of Phenol, 2-(diphenylphosphinyl)- in solution, providing detailed information about the chemical environment of the hydrogen, carbon, and phosphorus nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of Phenol, 2-(diphenylphosphinyl)- displays distinct signals for the aromatic protons and the hydroxyl proton. researchgate.netdocbrown.info The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the diphenylphosphinyl group and the electron-donating hydroxyl group, leading to a complex splitting pattern in the aromatic region. researchgate.netdocbrown.info The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. docbrown.info The carbon atom attached to the phosphorus atom exhibits a characteristic coupling (J-coupling) with the ³¹P nucleus, resulting in a doublet. This coupling is a definitive indicator of the direct bond between the phenyl ring and the phosphorus atom. The chemical shifts of the other aromatic carbons are also influenced by the substituents, providing further confirmation of the compound's structure. docbrown.info

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. Phenol, 2-(diphenylphosphinyl)- exhibits a single resonance in the ³¹P NMR spectrum, and its chemical shift is characteristic of a pentavalent phosphorus atom in a phosphine (B1218219) oxide environment. rsc.orgrsc.orgnih.gov This technique is highly sensitive to the electronic environment of the phosphorus atom and is a crucial tool for monitoring reactions involving the phosphinyl group. nih.gov

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) |

| ¹H | 6.8 - 8.0 (Aromatic), 9.0 - 10.0 (OH) | Multiplets, Singlet | - |

| ¹³C | 115 - 160 (Aromatic) | Doublets, Singlets | J(C-P) can be observed |

| ³¹P | ~30 | Singlet | - |

Vibrational Spectroscopy (e.g., FTIR, IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR), infrared (IR), and Raman spectroscopy, are employed to identify the characteristic functional groups present in Phenol, 2-(diphenylphosphinyl)- by probing their vibrational modes. docbrown.inforesearchgate.netijaemr.comnih.gov

FTIR and IR Spectroscopy: The IR spectrum of Phenol, 2-(diphenylphosphinyl)- displays several key absorption bands. researchgate.netijaemr.comnih.gov A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The P=O stretching vibration typically appears as a strong band around 1190-1210 cm⁻¹. The C-O stretching vibration of the phenol is usually observed in the 1200-1300 cm⁻¹ region. Additionally, characteristic absorptions for the P-C bonds and the aromatic C-H and C=C stretching and bending vibrations are present in the fingerprint region of the spectrum. rsc.orgijaemr.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The P=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals, aiding in the structural confirmation of the molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) Range |

| O-H Stretch | 3400 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| P=O Stretch | 1190 - 1210 |

| C-O Stretch | 1200 - 1300 |

| P-C Stretch | ~700-800 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful method for investigating the electronic properties and reactivity of organophosphorus compounds like Phenol (B47542), 2-(diphenylphosphinyl)-. These calculations provide insights into the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining its chemical behavior.

| Computational Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which relates to the molecule's chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A visualization of the charge distribution, identifying sites for electrophilic and nucleophilic attack. |

Modeling of Ligand-Metal Interactions and Coordination Geometries

The bifunctional nature of Phenol, 2-(diphenylphosphinyl)-, with its hard phenolic oxygen and softer phosphine (B1218219) oxide phosphorus, makes it a versatile ligand in coordination chemistry. Computational modeling, again primarily using DFT, is instrumental in predicting how this ligand will interact with various metal centers.

These models can accurately predict the coordination geometries of the resulting metal complexes. Depending on the metal ion and reaction conditions, Phenol, 2-(diphenylphosphinyl)- can act as a monodentate ligand, coordinating through either the oxygen or the phosphorus atom, or as a bidentate chelating ligand. Theoretical calculations can determine the most stable coordination mode by comparing the energies of different possible isomers. These studies are critical for designing new catalysts and functional materials.

Prediction of Reaction Energetics and Transition States

A significant application of computational chemistry is the prediction of reaction pathways and their associated energetics. For reactions involving Phenol, 2-(diphenylphosphinyl)-, such as its role in catalysis or its synthesis, DFT calculations can map out the potential energy surface.

| Parameter | Description |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur, determined from the energy difference between the reactants and the transition state. |

| Reaction Enthalpy (ΔH) | The overall energy change of a reaction, indicating whether it is exothermic or endothermic. |

| Transition State Geometry | The molecular structure at the highest point on the reaction coordinate, which provides clues about the reaction mechanism. |

Quantum Chemical Analysis of Spectroscopic Properties

Quantum chemical calculations are essential for interpreting and predicting the spectroscopic properties of molecules. For Phenol, 2-(diphenylphosphinyl)-, theoretical calculations can simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical predictions of 1H, 13C, and 31P NMR chemical shifts can aid in the structural elucidation of the compound and its derivatives. Similarly, by calculating the vibrational frequencies, a theoretical IR spectrum can be generated. Comparing these computed spectra with experimental data can confirm the molecular structure and provide a deeper understanding of the bonding within the molecule.

| Spectroscopic Property | Computational Method | Information Gained |

| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method within DFT | Prediction of 1H, 13C, and 31P chemical shifts for structural confirmation. |

| IR Frequencies | Calculation of vibrational modes | Assignment of experimental IR bands to specific molecular vibrations, such as the P=O and O-H stretches. |

Studies on Bond Dissociation Energies and Acidity Constants

The strength of the O-H bond in the phenolic group and the P=O bond in the phosphine oxide are critical to the chemical behavior of Phenol, 2-(diphenylphosphinyl)-. Computational methods can provide reliable estimates of the bond dissociation energies (BDEs) for these and other bonds within the molecule. The O-H BDE is particularly important for understanding the antioxidant potential of the compound.

Furthermore, the acidity of the phenolic proton can be predicted by calculating the pKa value. This involves computing the Gibbs free energy change for the deprotonation reaction in a solvent, often using a combination of DFT and a continuum solvation model. These theoretical predictions of BDEs and pKa are fundamental to understanding the reactivity and potential applications of Phenol, 2-(diphenylphosphinyl)- in various chemical contexts.

Q & A

Q. What are best practices for presenting mechanistic insights involving 2-(diphenylphosphinyl)phenol in publications?

- Methodological Answer : Structure the manuscript with clear sections: hypothesis, experimental design (including control reactions), and data interpretation. Use tables to summarize kinetic data (e.g., rate constants) and figures to illustrate proposed mechanisms. Adhere to journal-specific formatting guidelines for clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.